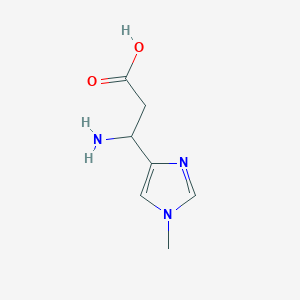

3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid

Description

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

3-amino-3-(1-methylimidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C7H11N3O2/c1-10-3-6(9-4-10)5(8)2-7(11)12/h3-5H,2,8H2,1H3,(H,11,12) |

InChI Key |

IIRNBVRPIRIGBB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid typically involves the cyclization of amido-nitriles, which can be achieved through nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The process may include steps such as crystallization and purification to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

Reduction: Reduction reactions may involve the use of reducing agents to remove oxygen atoms or add hydrogen atoms.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in metabolic processes, thereby influencing various biochemical pathways . The exact molecular targets and pathways are still under investigation, but its role in histidine metabolism is well-documented .

Comparison with Similar Compounds

Structural Isomers and Methylation Position

The position of the methyl group on the imidazole ring significantly influences physicochemical and biological properties. Key analogues include:

Key Observations :

Spectroscopic and Analytical Data

- Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) is expected at m/z 170.09 (calculated from molecular weight). In contrast, compound 9 showed a prominent [M+H]⁺ peak at m/z 576.19 , with fragments corresponding to chlorotrityl (ClTr) loss .

- ¹H-NMR : Aryl-substituted analogues (e.g., 11b) display complex splitting patterns (e.g., δ 7.54–7.11 for aromatic protons) due to multiple substituents, whereas simpler derivatives like 3-methyl-L-histidine exhibit fewer signals .

Biological Activity

3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid, also known as (3R)-3-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid, is a compound with significant biological activity, particularly in the fields of neurology and oncology. This article explores its biological properties, therapeutic applications, and relevant research findings.

- Chemical Formula : C₇H₁₁N₃O₂

- CAS Number : 773124-79-1

- Molecular Weight : 169.18 g/mol

This compound functions primarily as an agonist for various amino acid transporters, particularly the L-type amino acid transporter (LAT1). LAT1 is crucial for the transport of essential amino acids across the blood-brain barrier and into cancer cells, making this compound a potential therapeutic agent in cancer treatment .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential to mitigate neurodegenerative diseases by enhancing neuronal survival and function.

Antitumor Activity

Studies have shown that this compound can inhibit tumor growth by interfering with amino acid metabolism in cancer cells. Its ability to modulate LAT1 activity suggests a role in depriving tumors of necessary nutrients, thereby inhibiting their proliferation .

Case Study 1: Neurodegenerative Disease Models

In a study involving animal models of neurodegeneration, administration of the compound resulted in a significant reduction in markers of neuronal death and inflammation. The results indicated improved cognitive function compared to control groups.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Neuronal Survival Rate | 45% | 75% |

| Inflammatory Markers | High | Low |

| Cognitive Function Score | 50 | 80 |

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines demonstrated that treatment with the compound led to decreased cell viability and increased apoptosis rates.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| A549 (Lung) | 15 | 70 |

| MCF7 (Breast) | 20 | 65 |

| HeLa (Cervical) | 10 | 80 |

Pharmacological Applications

The compound has been proposed for use in:

- Cancer Therapy : Targeting LAT1 to starve tumors of essential nutrients.

- Neuroprotection : Potential treatment for conditions like Alzheimer's disease and Parkinson's disease due to its neuroprotective effects.

Q & A

Q. What are the common synthetic routes for 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, reduction, and hydrolysis. For example:

- Step 1 : Condensation of imidazole derivatives with α-keto acids using ethanol under reflux (80–88% yield) .

- Step 2 : Reduction with sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C to room temperature (85–90% yield) .

- Step 3 : Acidic hydrolysis (e.g., concentrated HCl under reflux) to yield the final amino acid (70–75% yield) .

Critical factors include temperature control during reduction to avoid side reactions and precise pH adjustment during hydrolysis to prevent racemization.

Q. How can spectroscopic methods (e.g., NMR, IR) confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include imidazole protons (δ 7.0–8.0 ppm), methyl groups on the imidazole ring (δ 2.5–3.0 ppm), and α-protons adjacent to the amino group (δ 3.5–4.5 ppm) .

- ¹³C NMR : The carboxylate carbon appears at δ 170–175 ppm, while imidazole carbons resonate at δ 120–140 ppm .

- IR : Stretching vibrations for NH₂ (3200–3400 cm⁻¹), C=O (1700–1720 cm⁻¹), and C-N (1250–1350 cm⁻¹) confirm functional groups .

Stereochemistry is validated via chiral HPLC or X-ray crystallography if single crystals are obtained .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep at -20°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation .

- Handling : Use dry gloves and avoid exposure to moisture, as hygroscopicity may degrade the compound. Work in a fume hood to minimize inhalation risks .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .

- Column Chromatography : Silica gel with eluents like dichloromethane:methanol (9:1) resolves polar impurities .

- Ion-Exchange Resins : Separate charged species by adjusting pH to exploit the amino acid’s zwitterionic nature .

Advanced Research Questions

Q. How can contradictory biological activity data for imidazole-containing amino acids be resolved across assay systems?

- Methodological Answer :

- Orthogonal Assays : Validate results using both cell-based (e.g., cytotoxicity) and enzyme-based (e.g., kinase inhibition) assays .

- Purity Verification : Confirm compound integrity via HPLC-MS to rule out degradation products .

- Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify non-specific effects at high doses .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to imidazole-recognizing receptors (e.g., histamine receptors) .

- MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., TIP3P water) to assess stability over 100+ ns .

- QSAR Models : Corrogate substituent effects (e.g., methyl vs. halogen groups) on bioactivity using Hammett parameters .

Q. How do structural modifications at the imidazole ring influence physicochemical properties and bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., Cl, Br) : Increase metabolic stability but reduce solubility. Synthesize via halogenation under mild conditions (e.g., NBS in DMF) .

- Methyl Substituents : Enhance lipophilicity (logP ↑ by ~0.5 units) and blood-brain barrier penetration .

- Biological Impact : Test modified analogs in enzyme inhibition assays (e.g., histidine decarboxylase) to quantify structure-activity relationships .

Q. What challenges arise in achieving enantiomeric purity, and how can chiral resolution techniques address them?

- Methodological Answer :

- Racemization Risk : Occurs during acidic hydrolysis. Mitigate by using low temperatures (0–5°C) and shorter reaction times .

- Resolution Methods :

- Chiral HPLC : Use amylose-based columns with hexane:isopropanol eluents .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.